![molecular formula C14H8Cl4O B14624155 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 56958-04-4](/img/structure/B14624155.png)
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is a chlorinated phenolic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenolic group, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of chloral hydrate with chlorobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may also involve the use of catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane functions. Its chlorinated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific arrangement of chlorine atoms and phenolic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
56958-04-4 |
|---|---|
Fórmula molecular |
C14H8Cl4O |
Peso molecular |
334.0 g/mol |
Nombre IUPAC |
5-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H8Cl4O/c15-9-3-1-8(2-4-9)13(14(17)18)11-6-5-10(16)7-12(11)19/h1-7,19H |
Clave InChI |
LYCWLQLHTMRBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

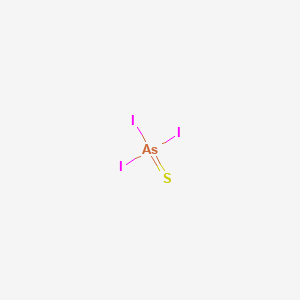
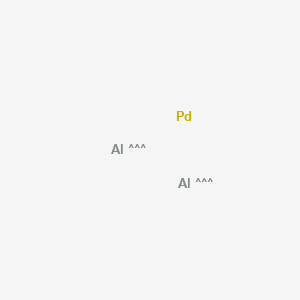
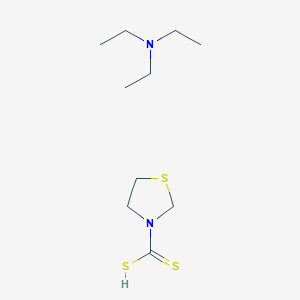
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
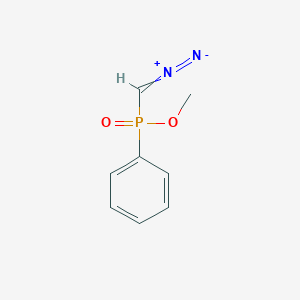
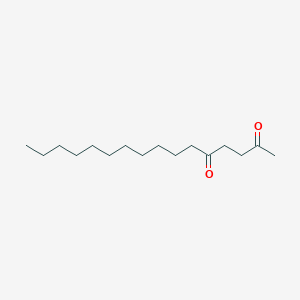
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
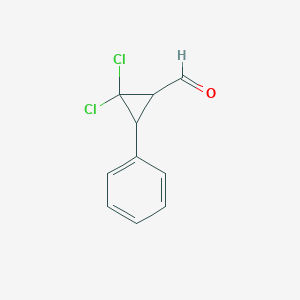
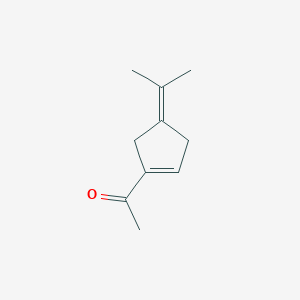
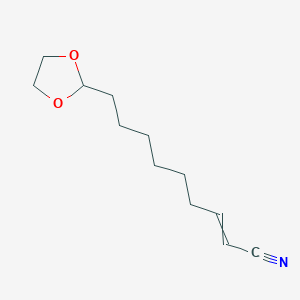
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
